4-Chloro-3-hydroxybutanamide
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Overview
Description
4-Chloro-3-hydroxybutanamide is an organic compound with the molecular formula C4H8ClNO2 It is a derivative of butanamide, featuring a chlorine atom and a hydroxyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-hydroxybutanamide typically involves the reaction of epichlorohydrin with cyanide under controlled pH conditions to form 4-chloro-3-hydroxybutyronitrile. This intermediate is then subjected to acid hydrolysis to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process often includes steps like purification and crystallization to obtain the final product in a high-purity form .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-hydroxybutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom or convert the amide group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products:
Oxidation: Formation of 4-chloro-3-oxobutanamide.
Reduction: Formation of 3-hydroxybutanamide or 4-amino-3-hydroxybutanamide.
Substitution: Formation of 4-azido-3-hydroxybutanamide or 4-cyano-3-hydroxybutanamide
Scientific Research Applications
4-Chloro-3-hydroxybutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydroxybutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors. The chlorine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
4-Chloro-3-hydroxybutyronitrile: Similar structure but with a nitrile group instead of an amide.
3-Hydroxybutanamide: Lacks the chlorine atom, affecting its reactivity and applications.
4-Amino-3-hydroxybutanamide: Contains an amino group instead of a chlorine atom, altering its chemical properties
Uniqueness: Its ability to undergo diverse chemical reactions and its role as an intermediate in organic synthesis highlight its importance .
Properties
CAS No. |
51499-71-9 |
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Molecular Formula |
C4H8ClNO2 |
Molecular Weight |
137.56 g/mol |
IUPAC Name |
4-chloro-3-hydroxybutanamide |
InChI |
InChI=1S/C4H8ClNO2/c5-2-3(7)1-4(6)8/h3,7H,1-2H2,(H2,6,8) |
InChI Key |
NWQXZIZIZSQPHR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)O)C(=O)N |
Origin of Product |
United States |
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